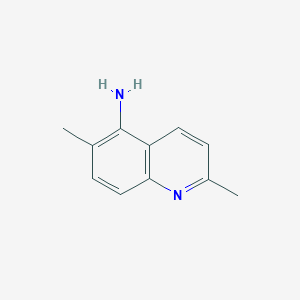

2,6-Dimethylquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJOWWYMHNQEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407669 | |

| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-59-8 | |

| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylquinolin-5-amine

Disclaimer: Publicly available experimental data for 2,6-Dimethylquinolin-5-amine is limited. This guide provides a comprehensive overview of the chemical properties of the parent compound, 2,6-Dimethylquinoline , as a foundational reference. Inferred properties for the 5-amino derivative are noted as such and should be considered theoretical.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical and physical properties of 2,6-Dimethylquinoline and its relationship to the less-documented this compound.

Core Chemical Properties

The introduction of a primary amine group at the 5-position of the 2,6-dimethylquinoline scaffold is expected to significantly influence its physicochemical properties. The amine group will likely increase the polarity, hydrogen bonding capacity, and basicity of the molecule compared to the parent compound.

The following table summarizes the available quantitative data for 2,6-Dimethylquinoline.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₁N | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [2][4] |

| CAS Number | 877-43-0 | [1][5][2][3] |

| Appearance | White to pale cream or light brown crystalline powder | [5][2][3] |

| Melting Point | 55.0 - 61.0 °C | [5][3] |

| Boiling Point | 266 - 267 °C | [5][4] |

| pKa | 5.46 (at 25°C) | [2] |

| Solvent | Solubility | Inferred Rationale |

| Water | Low | The hydrophobic nature of the dimethylquinoline core limits aqueous solubility. |

| Ethanol | Soluble | The compound's aromatic nature allows for favorable interactions. |

| Acetone | Soluble | Good solubility is expected due to the polarity of the solvent. |

For this compound, the presence of the amine group is expected to increase its solubility in polar solvents, particularly under acidic conditions where the amine can be protonated.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of quinoline derivatives. The following table outlines the key spectral data for 2,6-Dimethylquinoline.

| Spectroscopic Technique | Key Features and Data | References |

| ¹H NMR | Data available in various databases. | [6] |

| ¹³C NMR | Spectral data has been reported. | [6][7] |

| Infrared (IR) Spectroscopy | Conforms to the structure. | [3] |

| Mass Spectrometry (MS) | Data is available for the parent compound. | [6] |

Biological and Pharmacological Context

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[8] The parent compound, 2,6-Dimethylquinoline, has been identified as a potential inhibitor of cytochrome P450 1A2 activity and has been used in in-vitro studies of the CYP2B6 enzyme.[1][4]

The addition of an amino group, as in this compound, can further modulate the biological profile, potentially enhancing interactions with biological targets. Quinoline derivatives have been investigated for their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[8]

-

2-Aminoquinoline Derivatives: These compounds have been explored as kinase inhibitors and for their antimalarial and anticancer activities.[9]

-

8-Aminoquinoline Derivatives: The antimalarial drug primaquine features an 8-aminoquinoline core and is known for its pro-oxidant effects.[10]

-

Tetrahydroquinoline-based Compounds: Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[10][11][12]

Experimental Protocols and Methodologies

Due to the lack of specific literature on this compound, a generalized experimental workflow for the synthesis and characterization of a novel quinoline derivative is presented below.

The synthesis of amino-substituted quinolines can be approached through several established methods, including the Friedländer annulation, Skraup synthesis, or Doebner-von Miller reaction to construct the quinoline core, followed by functional group manipulations to introduce the amino group.[9] Alternatively, amination of a pre-formed halo-quinoline can be achieved via Buchwald-Hartwig amination or Ullmann condensation.[9]

Caption: Generalized synthetic workflow for aminoquinoline derivatives.

A standard protocol for the characterization of a newly synthesized quinoline derivative would involve a battery of analytical techniques to confirm its structure and purity.

Caption: Standard workflow for the characterization of a synthesized compound.

Signaling Pathway Interactions

While no specific signaling pathway interactions have been documented for this compound, quinoline derivatives are known to interact with various biological pathways. For instance, some aminoquinolines have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pathway in cancer cell growth and survival.[9] Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound.

References

- 1. 2,6-Dimethylquinoline 98 877-43-0 [sigmaaldrich.com]

- 2. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. B23934.06 [thermofisher.cn]

- 4. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylquinolin-5-amine

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,6-dimethylquinolin-5-amine, a quinoline derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the quinoline ring system is a cornerstone of drug discovery. The target molecule, this compound, features a substitution pattern that makes it an attractive intermediate for the synthesis of more complex molecules with potential biological activity.

This guide outlines a three-step synthesis strategy, commencing with the construction of the 2,6-dimethylquinoline scaffold via the Doebner-von Miller reaction, followed by regioselective nitration at the C-5 position, and concluding with the reduction of the nitro group to the desired primary amine.

Overall Synthesis Pathway

The proposed synthesis of this compound is a three-step process starting from p-toluidine and crotonaldehyde. The overall transformation is depicted below.

Caption: Overall synthetic route to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for easy reference.

Step 1: Synthesis of 2,6-Dimethylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3][4] In this step, p-toluidine reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to form the 2,6-dimethylquinoline core.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

-

Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable solvent like toluene. Add the crotonaldehyde solution dropwise to the refluxing p-toluidine hydrochloride solution over a period of 1-2 hours. An oxidizing agent, such as arsenic acid or nitrobenzene, is traditionally used in this reaction.[5]

-

Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Typical Yield |

| p-Toluidine | 1.0 | Reaction Time: 4-6 h | 2,6-Dimethylquinoline | 60-75% |

| Crotonaldehyde | 1.2 | Temperature: Reflux | ||

| Hydrochloric Acid | Catalyst | Solvent: Toluene/Water | ||

| Oxidizing Agent | Varies |

Table 1: Quantitative data for the synthesis of 2,6-dimethylquinoline.

Caption: Doebner-von Miller reaction workflow.

Step 2: Nitration of 2,6-Dimethylquinoline

Electrophilic nitration of the quinoline ring typically occurs at the 5- and 8-positions.[6] The presence of the methyl group at the 6-position is expected to favor nitration at the 5-position. This protocol is adapted from the selective nitration of 6-bromoquinoline.[1][7]

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Reaction: Dissolve 2,6-dimethylquinoline (1.0 eq) in concentrated sulfuric acid and cool the solution to 0 °C in an ice bath. Add the pre-cooled nitrating mixture dropwise to the quinoline solution, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitate is then collected by filtration and washed with cold water until the washings are neutral.

-

Purification: The crude 2,6-dimethyl-5-nitroquinoline can be purified by recrystallization from a suitable solvent such as ethanol.

| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Typical Yield |

| 2,6-Dimethylquinoline | 1.0 | Reaction Time: 2-3 h | 2,6-Dimethyl-5-nitroquinoline | 70-85% |

| Nitric Acid | 1.1 | Temperature: 0-5 °C | ||

| Sulfuric Acid | Solvent |

Table 2: Quantitative data for the nitration of 2,6-dimethylquinoline.

Caption: Experimental workflow for the nitration of 2,6-dimethylquinoline.

Step 3: Reduction of 2,6-Dimethyl-5-nitroquinoline

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[8][9][10]

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dimethyl-5-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

| Reactant/Reagent | Molar Ratio/Loading | Key Parameters | Product | Typical Yield |

| 2,6-Dimethyl-5-nitroquinoline | 1.0 | Reaction Time: 2-12 h | This compound | >90% |

| 10% Palladium on Carbon | 5-10 mol% | Temperature: Room Temp. | ||

| Hydrogen Gas | Excess | Pressure: 1-4 atm | ||

| Solvent (Ethanol/Ethyl Acetate) | - |

Table 3: Quantitative data for the reduction of 2,6-dimethyl-5-nitroquinoline.

Caption: Process flow for the reduction of the nitroquinoline intermediate.

Conclusion

This technical guide has detailed a robust and logical three-step synthesis pathway for this compound. The described methodologies, based on well-established named reactions and standard organic transformations, provide a clear and reproducible route for obtaining the target compound. The provided experimental protocols, quantitative data tables, and graphical representations of the workflows are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry. Further optimization of reaction conditions for each step may lead to improved yields and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doebner-Miller_reaction [chemeurope.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. GT Digital Repository [repository.gatech.edu]

- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2,6-Dimethylquinolin-5-amine

It is important to note that extensive searches for the specific compound "2,6-Dimethylquinolin-5-amine" did not yield a unique CAS number or detailed experimental data in publicly available scientific databases. The information presented below pertains to the closely related and well-documented compound, 2,6-Dimethylquinoline (CAS Number: 877-43-0), and general information on substituted quinolinamines. This information is provided for illustrative purposes, as the specific data for this compound is not available.

Introduction to Substituted Quinolines

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2][3] The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[1][2][3][4] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The position and nature of substituents on the quinoline ring play a crucial role in determining the pharmacological profile of the molecule. Aminated quinolines, in particular, are of significant interest in drug discovery.

Physicochemical Properties of 2,6-Dimethylquinoline

As a proxy for the requested compound, the physicochemical properties of 2,6-Dimethylquinoline are summarized below. It is crucial to understand that the addition of an amine group at the 5-position would significantly alter these properties.

| Property | Value | Reference |

| CAS Number | 877-43-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₁N | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |

| Melting Point | 57-59 °C | --INVALID-LINK-- |

| Boiling Point | 266-267 °C | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

Synthesis of Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through various established methods. A common and historical approach is the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For substituted quinolines, the corresponding substituted aniline would be used as the starting material.

A potential, though unconfirmed, synthetic route to this compound could theoretically involve the nitration of 2,6-dimethylquinoline to introduce a nitro group at the 5-position, followed by a reduction of the nitro group to an amine.

Hypothetical Synthesis Workflow:

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethylquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the molecular structure, physicochemical properties, and predicted spectroscopic characteristics of 2,6-Dimethylquinolin-5-amine. While this specific compound is not extensively documented, this paper extrapolates its properties from the well-characterized parent molecule, 2,6-dimethylquinoline, and general knowledge of aminoquinoline derivatives. This document also presents a plausible synthetic route and a generalized experimental workflow for its preparation and characterization, providing a foundational resource for researchers interested in this and related compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, and understanding the impact of substitutions, such as the 5-amino group, is critical for the rational design of novel therapeutic agents.[1][2][3][4][5]

Molecular Structure and Properties

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound.[6] The core structure consists of a benzene ring fused to a pyridine ring. In this derivative, methyl groups are substituted at positions 2 and 6, and an amine group is substituted at position 5.

The introduction of the amino group at the 5-position is expected to significantly influence the electronic and steric properties of the molecule compared to the parent 2,6-dimethylquinoline. The amine group is an electron-donating group, which will affect the aromatic system's reactivity and basicity.

Physicochemical Properties

The following table summarizes the known properties of 2,6-dimethylquinoline and the predicted properties for this compound.

| Property | 2,6-Dimethylquinoline | This compound (Predicted) | Reference |

| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₂N₂ | [7][8][9][10] |

| Molecular Weight | 157.21 g/mol | 172.23 g/mol | [7][8] |

| Appearance | Light brown crystalline powder | Yellow to brown solid | [7] |

| Melting Point | 57-60 °C | Higher than the parent compound due to hydrogen bonding capabilities. | [9][10] |

| Boiling Point | 267 °C | Higher than the parent compound. | [9][10] |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C | CC1=CC2=C(C(=C1)N)N=C(C=C2)C | [7] |

| InChIKey | JJPSZKIOGBRMHK-UHFFFAOYSA-N | Not available | [7] |

| CAS Number | 877-43-0 | Not available | [7][8] |

Predicted Spectroscopic Data

The addition of a primary amine group is expected to introduce characteristic signals in the IR and NMR spectra and alter the fragmentation pattern in mass spectrometry.

| Spectroscopic Technique | 2,6-Dimethylquinoline (Observed) | This compound (Predicted) | Reference |

| ¹H NMR | Aromatic protons, two methyl singlets. | Additional broad singlet for NH₂ protons (exchangeable with D₂O), shifts in aromatic protons due to the electron-donating NH₂ group. | [11][12][13] |

| ¹³C NMR | Aromatic and methyl carbons. | Significant upfield shift for the carbon atom bearing the amino group (C5) and other carbons in the benzene ring due to the electron-donating effect of the NH₂ group. | [11][13] |

| IR Spectroscopy | C-H, C=C, C=N stretching. | Two N-H stretching bands around 3300-3500 cm⁻¹, N-H scissoring (bending) vibration around 1600 cm⁻¹. | [14][15] |

| Mass Spectrometry (EI) | Molecular ion peak (m/z) at 157. | Molecular ion peak (m/z) at 172. The presence of an even number of nitrogen atoms will result in an even nominal mass for the molecular ion. | [7] |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented in the provided search results, a plausible synthetic route can be devised based on common methods for the synthesis of aminoquinolines, such as the nucleophilic aromatic substitution of a halogenated quinoline.[1][2][5]

Proposed Synthesis of this compound

A potential synthetic pathway involves the nitration of 2,6-dimethylquinoline to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to an amine. An alternative, more direct route would be the amination of a 5-halo-2,6-dimethylquinoline.

Step 1: Nitration of 2,6-Dimethylquinoline

-

Reagents: 2,6-dimethylquinoline, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure: 2,6-dimethylquinoline is slowly added to a cooled mixture of concentrated sulfuric and nitric acid. The reaction mixture is stirred at a controlled temperature to favor the formation of 2,6-dimethyl-5-nitroquinoline. The product is then isolated by pouring the mixture onto ice and neutralizing it, followed by filtration or extraction.

Step 2: Reduction of 2,6-Dimethyl-5-nitroquinoline

-

Reagents: 2,6-dimethyl-5-nitroquinoline, a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Procedure: The nitro derivative is dissolved in a suitable solvent (e.g., ethanol for catalytic hydrogenation or concentrated HCl for SnCl₂ reduction). The reducing agent is added, and the reaction is stirred until the reduction is complete (monitored by TLC). The product, this compound, is then isolated by basification and extraction, followed by purification via column chromatography or recrystallization.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz). Samples would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

Molecular Structure Relationship

Caption: Structural relationship between the parent and amine derivative.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and analysis.

Potential Biological Significance

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific biological role of this compound is not yet determined. However, the introduction of an amino group at the 5-position could modulate the biological activity of the 2,6-dimethylquinoline scaffold, making it a target of interest for drug discovery and development programs. Further research is required to elucidate its potential therapeutic applications.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2,6-dimethylquinoline [stenutz.eu]

- 11. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]

- 12. 2,6-DIMETHYLBENZOQUINONE(527-61-7) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2,6-Dimethylaniline(87-62-7) IR Spectrum [m.chemicalbook.com]

Spectroscopic Analysis of 2,6-Dimethylquinolin-5-amine: A Technical Overview

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 2,6-dimethylquinolin-5-amine did not yield specific results for this compound. The information presented in this guide is based on data available for the closely related compounds, 2,6-dimethylquinoline and 5-aminoquinoline . This information is provided for comparative and predictive purposes to aid researchers in the potential characterization of this compound.

This technical guide provides a summary of expected spectroscopic data for this compound based on the analysis of its structural analogues. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols.

Comparative Spectroscopic Data

To estimate the spectroscopic characteristics of this compound, data from 2,6-dimethylquinoline and 5-aminoquinoline are presented. These molecules serve as references for the quinoline core and the effect of the amino substituent, respectively.

Spectroscopic Data of 2,6-Dimethylquinoline

This compound provides a baseline for the signals expected from the dimethylated quinoline ring system.

| Spectroscopy Type | Data |

| ¹H NMR | Data for this compound is available but specific shifts were not detailed in the provided search results. Generally, one would expect aromatic protons in the range of 7-8.5 ppm and methyl protons around 2.5 ppm. |

| ¹³C NMR | Specific chemical shift values are available through various databases.[1][2][3] The spectrum would show signals for the 11 carbon atoms, with the methyl carbons appearing upfield and the aromatic/heterocyclic carbons appearing downfield. |

| Infrared (IR) | KBr pellet and vapor phase IR spectra are available.[1][4] Characteristic peaks would include C-H stretching from the aromatic ring and methyl groups, and C=C and C=N stretching vibrations within the quinoline ring. |

| Mass Spectrometry (MS) | GC-MS data shows a molecular ion peak (M+) at m/z 157.[1] The molecular weight of 2,6-dimethylquinoline is 157.21 g/mol .[1][5] |

Spectroscopic Data of 5-Aminoquinoline

This compound illustrates the influence of the amino group on the quinoline skeleton.

| Spectroscopy Type | Data |

| ¹H NMR | ¹H NMR spectra are available.[6][7] A broad signal for the -NH₂ protons would be expected, in addition to the aromatic proton signals. |

| ¹³C NMR | ¹³C NMR spectra are available.[6] The carbon atom attached to the amino group (C5) would experience a significant upfield shift due to the electron-donating effect of the amine. |

| Infrared (IR) | FTIR spectra show characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and N-H bending vibrations.[6][8][9] |

| Mass Spectrometry (MS) | GC-MS data indicates a molecular ion peak (M+) at m/z 144.[6][10] The molecular weight of 5-aminoquinoline is 144.17 g/mol .[6] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A sample of the quinoline derivative (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[11]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[11][12]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired to observe the chemical shift, integration, and coupling patterns of the protons.

-

¹³C NMR: A proton-decoupled spectrum is acquired to determine the number and chemical environment of the carbon atoms.

-

2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons for a complete structural assignment.[13][14]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[15][16]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[15][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) for volatile compounds or directly infused into the ion source.[1][18]

-

Ionization: Electron Ionization (EI) is a common method for GC-MS.[6][18] Electrospray Ionization (ESI) is often used for less volatile compounds, typically coupled with liquid chromatography (LC-MS).

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer, is used.[18]

-

Data Acquisition: The instrument separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that shows the molecular ion peak and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the typical process from synthesis to spectroscopic analysis.

References

- 1. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Quinoline, 2,6-dimethyl- [webbook.nist.gov]

- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Aminoquinoline(611-34-7) 1H NMR [m.chemicalbook.com]

- 8. 5-Aminoquinoline 97 611-34-7 [sigmaaldrich.com]

- 9. 5-Aminoquinoline(611-34-7) IR Spectrum [chemicalbook.com]

- 10. 5-Quinolinamine [webbook.nist.gov]

- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.uncw.edu [repository.uncw.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 17. mdpi.com [mdpi.com]

- 18. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dimethylquinolin-5-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,6-dimethylquinolin-5-amine. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document focuses on the properties of the parent compound, 2,6-dimethylquinoline, and provides generalized experimental protocols for determining the solubility and stability of this compound.

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. Understanding the solubility and stability of such compounds is a critical first step in any research and development endeavor, impacting formulation, bioavailability, and shelf-life.

Physicochemical Properties of the Parent Compound: 2,6-Dimethylquinoline

To provide a baseline for understanding the potential properties of this compound, the known physicochemical data for 2,6-dimethylquinoline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Light brown crystalline powder | PubChem |

| Melting Point | 57-59 °C | Sigma-Aldrich |

| Boiling Point | 267 °C | Chem-Impex |

| LogP (calculated) | 2.8 | PubChem |

Solubility Profile

General Solubility of 2,6-Dimethylquinoline

Qualitative solubility information for the parent compound, 2,6-dimethylquinoline, indicates that it is generally more soluble in organic solvents than in water.[2] The hydrophobic nature of the dimethylquinoline core limits its aqueous solubility.[2]

Predicted Solubility of this compound

The introduction of a primary amine at the 5-position is expected to increase the polarity of the molecule and its potential for hydrogen bonding, which may lead to a modest increase in aqueous solubility compared to 2,6-dimethylquinoline. The basicity of the amine group suggests that the solubility of this compound will be pH-dependent, with higher solubility expected in acidic solutions due to the formation of a more soluble ammonium salt.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and comparable solubility data. The following outlines a general method for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Calibrated pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining solid.[3]

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility as the concentration of the compound in the undiluted supernatant, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

A visual representation of this workflow is provided below.

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of a compound is a critical parameter, influencing its handling, storage, and therapeutic efficacy. Primary aromatic amines can be susceptible to degradation under various conditions.

Potential Stability Issues for this compound

-

pH Sensitivity: Primary aromatic amines can be unstable in acidic media.[4][5] The stability of this compound should be evaluated across a range of pH values.

-

Oxidative Degradation: Aromatic amines are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

-

Thermal Stability: Elevated temperatures can lead to the degradation of organic compounds.[4]

-

Photostability: Exposure to light, particularly UV radiation, can cause degradation of photosensitive molecules.[6]

Experimental Protocol for Stability Testing

A comprehensive stability study should assess the degradation of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9)

-

High-purity water

-

Organic solvents (e.g., methanol, acetonitrile)

-

Temperature-controlled chambers or ovens

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at a controlled temperature (e.g., 60 °C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature. Take samples at different time intervals.

-

Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C). Analyze samples at various time points.[4]

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., xenon lamp) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.[6]

-

-

Long-Term Stability Studies:

-

Store solutions of this compound at different temperatures (e.g., -20 °C, 4 °C, and 25 °C) for an extended period (e.g., up to 14 months).[7]

-

Analyze samples at predetermined time points to assess degradation over time.

-

-

Sample Analysis:

-

At each time point, analyze the samples using a validated stability-indicating HPLC method.

-

Determine the percentage of the parent compound remaining and identify and quantify any major degradation products.

-

A logical diagram illustrating the relationships in a stability testing protocol is shown below.

Caption: Logical relationships in stability testing.

Conclusion

While specific experimental data on the solubility and stability of this compound are currently lacking in the public domain, this guide provides a framework for researchers to approach the characterization of this compound. Based on the properties of the parent compound, 2,6-dimethylquinoline, and general principles of medicinal chemistry, it is anticipated that this compound will exhibit pH-dependent aqueous solubility and may be susceptible to degradation under acidic, oxidative, and photolytic conditions. The detailed experimental protocols provided herein offer a starting point for the systematic evaluation of these critical physicochemical parameters, which are essential for the advancement of any research or drug development program involving this compound.

References

- 1. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. materialneutral.info [materialneutral.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Potential Biological Activity of 2,6-Dimethylquinolin-5-amine: A Technical Guide

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide explores the potential biological activities of the specific, yet understudied, compound 2,6-Dimethylquinolin-5-amine. Due to a lack of direct experimental data on this molecule, this paper infers its potential therapeutic applications based on a comprehensive review of structurally analogous compounds. The primary inferred activities include anticancer, antimicrobial, and anti-inflammatory properties. This document provides a summary of quantitative data from related compounds, detailed experimental protocols for assessing these potential activities, and visual representations of relevant signaling pathways and experimental workflows to guide future research for professionals in drug discovery and development.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its derivatives are known to possess a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][2][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[4] The biological action of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[5] For instance, the presence of an amino group, as seen in this compound, is a common feature in many biologically active quinolines. This guide focuses on elucidating the potential biological landscape of this compound by examining the established activities of its structural analogs.

Inferred Biological Activities of this compound

Potential Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases (e.g., EGFR, VEGFR), topoisomerases, and tubulin polymerization.[2][6][7] The presence of methyl and amino groups can influence the molecule's ability to interact with these biological targets. For example, some studies have indicated that methyl substitution at certain positions can enhance anticancer potency.[8]

Potential Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antibacterial and antifungal drugs.[9] Their mechanisms often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[10] The amino and methyl substituents on this compound could contribute to its potential as an antimicrobial agent by influencing its binding affinity to these enzymes or by other mechanisms.

Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated significant anti-inflammatory effects.[11] These compounds can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[4][12][13]

Quantitative Data for Structurally Similar Compounds

To provide a quantitative basis for the inferred activities of this compound, the following tables summarize the reported biological data for structurally related quinoline derivatives.

Table 1: Anticancer Activity of Structurally Similar Quinoline Derivatives

| Compound Name/Description | Cell Line | Activity Metric | Value | Reference |

| 5-Amino-8-hydroxyquinoline | Multiple Cancer Cell Lines | IC50 | Micromolar Range | [14] |

| Indole-quinoline derivative (methyl-substituted at C-5) | HL-60, K-562, MOLT-4, RPMI-8226, SR | G50 | 0.09-0.42 µM | [8] |

| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5a) | HL-60 | IC50 | 19.88±5.35 µg/mL | |

| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5a) | U937 | IC50 | 43.95±8.53 µg/mL | |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 (Colorectal) | IC50 | 0.33 µM |

Table 2: Antimicrobial Activity of Structurally Similar Quinoline Derivatives

| Compound Name/Description | Target Organism | Activity Metric | Value | Reference |

| 5-Amino- and 5-hydroxyquinolones | Various Bacteria | MIC | Not specified | [10] |

| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | MIC | 1.66–9.57 µg/mL | [15] |

| Quinolinequinone derivatives (QQ1, QQ4, QQ6-9, QQ12, QQ13) | S. aureus | MIC | 1.22 mg/L | [16] |

| Quinolinequinone derivative (QQ10) | C. albicans | MIC | 1.22 mg/L | [16] |

| N-methylbenzofuro[3,2-b]quinoline derivative (8) | Vancomycin-resistant E. faecium | MIC | 4 µg/mL | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Anticancer Activity Assessment

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[1][5][17][18]

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10–200 µg/mL) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.[19][20][21][22]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[21]

-

Staining: Wash the fixed cells and resuspend them in a staining buffer containing Propidium Iodide (PI) and RNase A.[19][21]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Antimicrobial Activity Assessment

This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][23][24][25]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[15]

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth).[15][23]

-

Inoculation: Add the prepared microbial inoculum to each well.[15]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages.[26][27][28][29]

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Calculate the concentration of nitrite (a stable product of NO) based on a standard curve and determine the inhibitory effect of the compound.

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[16][30][31][32][33]

-

Animal Dosing: Administer this compound orally or intraperitoneally to rodents (rats or mice) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[30]

-

Induction of Inflammation: One hour after dosing, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[16][30]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[30]

-

Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflow

The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways.

Relevant Signaling Pathways

-

Anticancer: Quinoline derivatives frequently target kinase signaling pathways that are crucial for cancer cell proliferation and survival, such as the EGFR/RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[3][6]

-

Anti-inflammatory: The anti-inflammatory effects of quinolines are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[4][12][13][34]

Visualizations

Caption: A general experimental workflow for the biological evaluation of this compound.

Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory activity of quinoline derivatives.

Conclusion

While this compound remains a molecule without direct characterization of its biological activities, the extensive evidence from structurally related compounds strongly suggests its potential as a bioactive agent. The most promising avenues for investigation lie in its anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships of known quinoline derivatives indicate that the specific arrangement of the amino and methyl groups on the this compound scaffold could confer potent and selective activity. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound. Further research, beginning with the foundational assays described herein, is warranted to unlock the therapeutic potential of this compound and to contribute to the rich and expanding field of quinoline-based drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biosynce.com [biosynce.com]

- 5. benchchem.com [benchchem.com]

- 6. ijrpr.com [ijrpr.com]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. inotiv.com [inotiv.com]

- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. corefacilities.iss.it [corefacilities.iss.it]

- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]

- 27. Protocol Griess Test [protocols.io]

- 28. scribd.com [scribd.com]

- 29. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 32. carrageenan induced paw: Topics by Science.gov [science.gov]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,6-Dimethylquinolin-5-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylquinolin-5-amine is a heterocyclic aromatic amine that holds significant potential as a versatile building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The quinoline scaffold itself is a privileged structure, forming the core of numerous bioactive compounds. The strategic placement of two methyl groups and an amino group on this scaffold provides a unique combination of steric and electronic properties, making this compound an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, complete with detailed experimental protocols and a summary of key data.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be inferred from the parent compound, 2,6-dimethylquinoline, and general principles of spectroscopy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | Calculated |

| Molecular Weight | 172.23 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Likely soluble in common organic solvents like ethanol, acetone, and DMSO | [1] |

Spectroscopic Data Summary (Predicted)

| Technique | Key Features |

| ¹H NMR | Aromatic protons on the quinoline core, two distinct methyl singlets, and a broad singlet for the amine protons. |

| ¹³C NMR | Signals corresponding to the eleven carbon atoms of the dimethylquinoline core, with shifts influenced by the electron-donating amino group. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine, C-H stretching for aromatic and methyl groups, and C=C and C=N stretching bands of the quinoline ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 172.23. |

Synthesis of this compound

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2,6-dimethylquinoline (Nitration)

The nitration of 2,6-dimethylquinoline is expected to be regioselective, with the electrophilic substitution occurring on the benzene ring of the quinoline system. The methyl groups at positions 2 and 6 are activating and ortho-, para-directing, while the quinoline nitrogen is deactivating. Electrophilic attack is generally favored at the 5- and 8-positions. The methyl group at position 6 may offer some steric hindrance to the 5-position, but it is still a probable site of nitration.

-

Reagents and Materials:

-

2,6-Dimethylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, dissolve 2,6-dimethylquinoline (1.0 eq) in concentrated sulfuric acid with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-nitro-2,6-dimethylquinoline.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Protocol 2: Synthesis of this compound (Reduction)

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method for the reduction of nitroarenes is the use of sodium dithionite.[2]

-

Reagents and Materials:

-

5-Nitro-2,6-dimethylquinoline

-

Ethanol

-

Water

-

Sodium Dithionite (Na₂S₂O₄)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Dissolve 5-nitro-2,6-dimethylquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v) in a round-bottom flask.

-

Heat the solution to reflux.

-

Add sodium dithionite (3.0-5.0 eq) portion-wise to the refluxing solution. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the remaining aqueous solution and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by column chromatography.

-

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The presence of a nucleophilic amino group provides a convenient handle for a variety of chemical transformations.

Use as a Building Block for Kinase Inhibitors

The quinoline and related quinazoline scaffolds are prominent in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases.[3][4] These scaffolds can mimic the hinge-binding region of ATP in the kinase active site. The amino group of this compound can serve as a key attachment point for side chains that can extend into other pockets of the kinase, thereby conferring potency and selectivity.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. figshare.com [figshare.com]

A Theoretical Investigation Protocol for 2,6-Dimethylquinolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique electronic properties.[1] 2,6-Dimethylquinolin-5-amine, a specific analogue, presents a promising scaffold for targeted therapeutic development. However, a comprehensive theoretical analysis of this molecule is currently absent from published literature. This technical guide outlines a robust, best-practice framework for the theoretical and computational investigation of this compound. By leveraging established quantum chemical methods, such as Density Functional Theory (DFT) and molecular docking, this document provides researchers with the necessary protocols to predict the molecule's structural, electronic, and reactive properties. The methodologies detailed herein are based on successful theoretical studies of analogous quinoline derivatives and are designed to furnish the foundational data required for rational drug design and materials engineering.

Introduction to Theoretical Studies on Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] Theoretical studies, particularly those employing DFT, are instrumental in elucidating the physicochemical properties that govern the biological activity of these derivatives.[2][3] These computational methods allow for the in-depth analysis of:

-

Molecular Geometry: Predicting stable conformations and precise geometric parameters (bond lengths, angles).

-

Electronic Structure: Characterizing frontier molecular orbitals (HOMO-LUMO) to understand reactivity and electronic transitions.[4]

-

Vibrational Frequencies: Simulating IR and Raman spectra to aid in experimental characterization.[2]

-

Molecular Electrostatic Potential (MEP): Identifying sites susceptible to electrophilic and nucleophilic attack.[2]

-

Reactivity Descriptors: Calculating global and local reactivity indices to predict chemical behavior.[2]

-

Interaction Poses: Using molecular docking to predict binding modes within biological targets like protein kinases.[5][6]

This guide will delineate the protocols to generate these critical datasets for this compound, thereby creating a virtual blueprint of its chemical behavior.

Proposed Computational Methodology

To ensure accuracy and comparability with existing literature on quinoline derivatives, a standardized computational approach is recommended. The following protocols are based on widely accepted practices in the field.[3][4][7][8]

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular structure of this compound to find its lowest energy conformation.

Protocol:

-

Initial Structure: The 3D structure of this compound is first built using molecular modeling software (e.g., GaussView 5.0).[4][9]

-

Computational Method: Density Functional Theory (DFT) calculations are performed using software like Gaussian 09.[4]

-

Functional and Basis Set: The B3LYP functional combined with the 6-311++G(d,p) basis set is recommended. This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules and is effective for calculating geometric parameters and vibrational frequencies.[7]

-

Optimization: A full geometry optimization is carried out in the gas phase or with a solvent model (e.g., PCM for water) to locate the energy minimum on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These results also provide theoretical vibrational spectra (IR, Raman).[2]

Electronic Properties and Reactivity Analysis

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and potential as a chromophore or pharmacophore.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. This map uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule.[2]

-

Global Reactivity Descriptors: Using the HOMO and LUMO energies, key descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are calculated to quantify the molecule's reactivity.[8]

Molecular Docking

To explore the potential of this compound as a targeted therapeutic, molecular docking studies can predict its binding affinity and interactions with relevant protein targets, such as Epidermal Growth Factor Receptor (EGFR) kinase, a common target for quinoline-based inhibitors.[3]

Protocol:

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate ionization states and minimizing its energy using a suitable force field (e.g., MMFF94).[6]

-

Receptor Preparation: The crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.[5] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Grid Generation: A docking grid is defined around the ATP-binding site of the kinase to encompass the region where the ligand is expected to bind.[6]

-

Docking Simulation: Docking is performed using software such as AutoDock Vina.[5] The program systematically samples conformations and orientations of the ligand within the grid, calculating the binding energy for each pose.[6]

-

Analysis: The resulting poses are ranked by their docking score. The best-scoring pose is analyzed to identify key interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.[3]

Data Presentation: Predicted Molecular Properties

The following tables present hypothetical yet representative data for this compound, based on values reported for structurally similar quinoline derivatives in the literature. These tables serve as a template for presenting results from the proposed computational studies.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-N7 | ~1.36 Å |

| C8-N7 | ~1.32 Å | |

| C5-N(amine) | ~1.40 Å | |

| C-C (aromatic) | ~1.38 - 1.42 Å | |

| Bond Angle | C-N-C (quinoline) | ~117.5° |

| C-C-N (amine) | ~120.1° |

Note: Values are estimations based on published data for similar quinoline structures.[2]

Table 2: Predicted Electronic and Reactivity Descriptors

| Property | Symbol | Predicted Value |

| HOMO Energy | EHOMO | ~ -5.5 eV |

| LUMO Energy | ELUMO | ~ -1.0 eV |

| Energy Gap | ΔE | ~ 4.5 eV |

| Electronegativity | χ | ~ 3.25 eV |

| Chemical Hardness | η | ~ 2.25 eV |

| Electrophilicity Index | ω | ~ 2.34 eV |

Note: These values are representative of substituted aminoquinolines and indicate moderate kinetic stability.[4][8]

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

| N-H Stretch (amine) | ~3450 | Asymmetric stretch |

| C-H Stretch (aromatic) | ~3100 - 3000 | Aromatic ring C-H |

| C-H Stretch (methyl) | ~2950 | CH3 group stretch |

| C=N, C=C Stretch | ~1620 - 1500 | Quinoline ring stretching |

| C-N Stretch | ~1350 | Aromatic C-N stretch |

Note: Based on typical vibrational assignments for substituted quinolines.[2]

Visualizations

Diagrams are essential for conveying complex information. The following visualizations, generated using Graphviz, illustrate the molecular structure and the proposed computational workflow.

Caption: Molecular graph of this compound.

Caption: Workflow for theoretical analysis of this compound.

Conclusion

While direct experimental and theoretical data for this compound remain to be published, the computational protocols outlined in this guide provide a clear and robust pathway for its comprehensive in-silico characterization. By applying established DFT and molecular docking methodologies, researchers can generate predictive data on the molecule's geometry, electronic structure, and potential as a bioactive agent. This foundational knowledge is invaluable for guiding future synthesis, experimental validation, and the rational design of novel therapeutics and materials based on this promising quinoline scaffold.

References

- 1. 2,6-Dimethylquinoline | 877-43-0 | Benchchem [benchchem.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, graph theoretical analysis and molecular modelling studies of novel substituted quinoline analogues as promising anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethylquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethylquinolin-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the regioselective nitration of 2,6-dimethylquinoline to yield 2,6-dimethyl-5-nitroquinoline, followed by the reduction of the nitro group to the corresponding amine. This guide offers comprehensive methodologies for both reactions, including protocols for iron-mediated reduction and catalytic hydrogenation, to provide flexibility based on available resources and desired scalability. All quantitative data is summarized for clarity, and visual diagrams are included to illustrate the reaction pathway and experimental workflows.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents due to their diverse pharmacological activities. Specifically, substituted quinolinamines serve as key intermediates in the synthesis of various biologically active molecules. The title compound, this compound, is of particular interest to researchers in drug discovery for its potential incorporation into novel chemical entities. The synthetic route described herein involves the nitration of the readily available 2,6-dimethylquinoline, followed by the reduction of the resulting nitro intermediate. Careful control of the nitration step is crucial to achieve the desired regioselectivity at the 5-position. The subsequent reduction of the nitro group can be accomplished through various methods, with this document detailing two of the most common and reliable approaches: reduction with iron in an acidic medium and catalytic hydrogenation.

Data Presentation

Table 1: Reagents and Solvents for the Synthesis of 2,6-Dimethyl-5-nitroquinoline

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Role |

| 2,6-Dimethylquinoline | C₁₁H₁₁N | 157.21 | ~1.06 | Starting Material |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | Catalyst/Solvent |

| Nitric Acid (fuming) | HNO₃ | 63.01 | 1.51 | Nitrating Agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 | Extraction Solvent |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | Neutralizing Agent |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | Drying Agent |

Table 2: Reaction Parameters for the Synthesis of 2,6-Dimethyl-5-nitroquinoline

| Parameter | Value |

| Molar Ratio (2,6-Dimethylquinoline : HNO₃) | 1 : 1.1 |

| Reaction Temperature | 0 - 5 °C |

| Reaction Time | 2 - 3 hours |

| Work-up Procedure | Quenching on ice, neutralization, extraction |

| Expected Yield | 60 - 70% |

Table 3: Reagents and Solvents for the Synthesis of this compound

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2,6-Dimethyl-5-nitroquinoline | C₁₁H₁₀N₂O₂ | 202.21 | Starting Material |

| Protocol 1: Iron/HCl Reduction | |||